molecular formula C16H15N3O2 B2527768 2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 831238-14-3

2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B2527768
CAS No.: 831238-14-3
M. Wt: 281.315
InChI Key: LOUBIJQIOFNZDP-UHFFFAOYSA-N
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Description

2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound that features a pyrazole ring fused with a phenol and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones, followed by acetylation and subsequent functional group modifications to introduce the pyridine and phenol moieties .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-acetyl-3-(2-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
  • 2-[1-acetyl-3-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
  • 2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]aniline

Uniqueness

The uniqueness of 2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both phenol and pyridine rings provides a versatile platform for further functionalization and exploration of its properties .

Properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11(20)19-15(13-6-2-3-7-16(13)21)9-14(18-19)12-5-4-8-17-10-12/h2-8,10,15,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUBIJQIOFNZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CN=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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